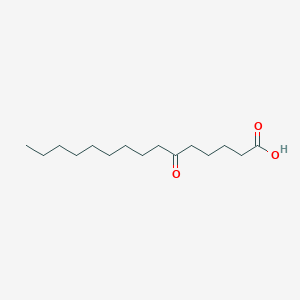

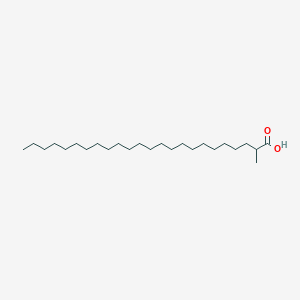

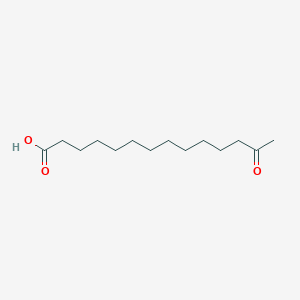

13-Oxotetradecanoic acid

説明

13-keto myristic acid is a long-chain fatty acid.

科学的研究の応用

Photolysis in Aqueous Phase

Research demonstrates that certain organic species, like oxalic acid (OxA), undergo significant photolysis in the presence of OH radicals and iron (Fe3+/Fe2+) under UV exposure, leading to the enrichment of carbon-13 isotopes in the remaining OxA. This process is important for understanding atmospheric processing of aerosols and their isotopic measurements (Pavuluri & Kawamura, 2012).

Role in Atherogenesis

13-Hydroxyoctadecadienoic acid (13-HODE), a major component of oxidized low-density lipoprotein (OxLDL), plays a crucial role in atherogenesis. The presence of 13(R)-HODE in atherosclerotic lesions of carotid arteries suggests its involvement in the pathogenesis of atherosclerosis (Shibata et al., 2009).

Synthesis and Chemical Characterization

The synthesis of related compounds like 12-Oxotetradecano-14-lactam and the exploration of their chemical properties are a focus of research, providing insights into the potential applications and reactions of similar fatty acids (Jia, Liang, Chang, & Wang, 2007).

Asymmetric Synthesis

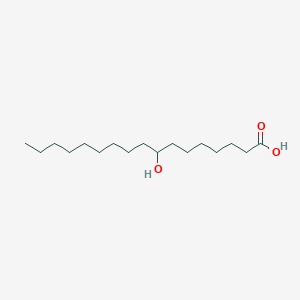

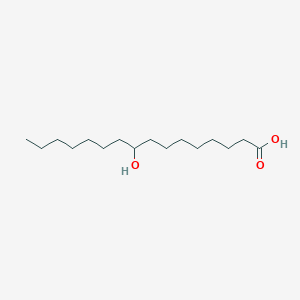

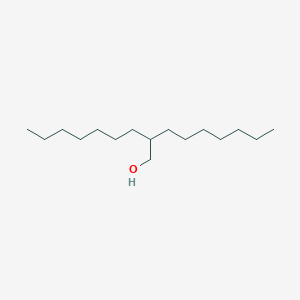

Studies have been conducted on the asymmetric synthesis of monohydroxy tetradecanoic acids and their methyl esters, highlighting the importance of these compounds in the development of enantiomerically pure substances (Hasdemir & Yusufoglu, 2004).

Degradation in Marine Sediments

Investigations into the degradation patterns of sedimentary algal lipids under various redox conditions reveal insights into the environmental fate and degradation pathways of similar fatty acids in natural settings (Sun, Aller, Lee, & Wakeham, 2002).

Biomarker in Exercise Studies

Research indicates that compounds like 13-HODE can serve as biomarkers in physiological and pathological states, including their significant increase in response to intensive exercise, thus aiding in understanding oxidative stress and inflammation (Nieman et al., 2014).

Source Identification in Atmospheric Aerosols

Stable carbon isotope analysis of organic acids in atmospheric aerosols, including those related to 13-Oxotetradecanoic acid, helps in identifying their primary and secondary sources, enhancing our understanding of atmospheric chemistry and pollution sources (Fisseha et al., 2009).

Anti-Tumor Activity in Neuroblastoma

Metabolites of compounds similar to 13-Oxotetradecanoic acid, such as 13-cis-retinoic acid, have shown promise in treating diseases like neuroblastoma, suggesting potential therapeutic applications for related fatty acids (Sonawane et al., 2014).

Catalytic Oxidative Condensation

Studies on the catalytic oxidative condensation of methane to acetic acid, involving carbon-13 isotopic labeling, provide insights into the potential industrial applications and reaction mechanisms of similar compounds (Periana et al., 2003).

特性

IUPAC Name |

13-oxotetradecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O3/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14(16)17/h2-12H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWBYMBZGDPMOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332381 | |

| Record name | 13-Oxotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2389-02-8 | |

| Record name | 13-Oxotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

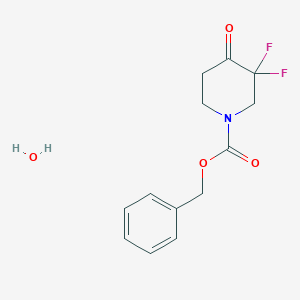

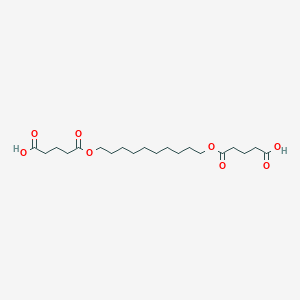

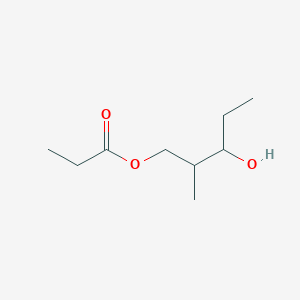

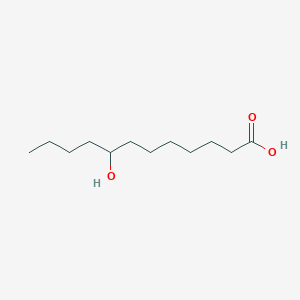

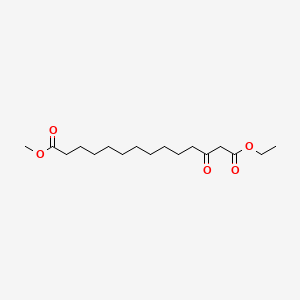

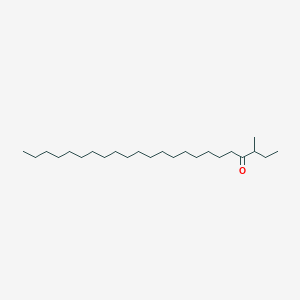

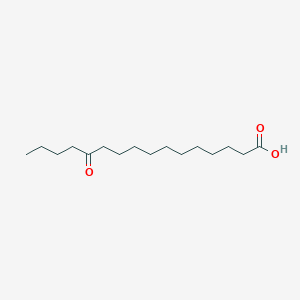

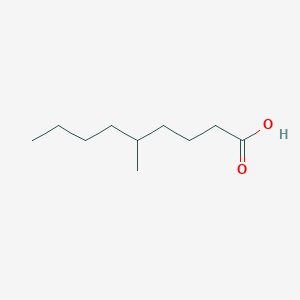

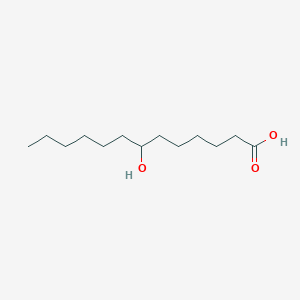

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。